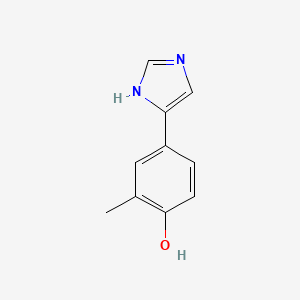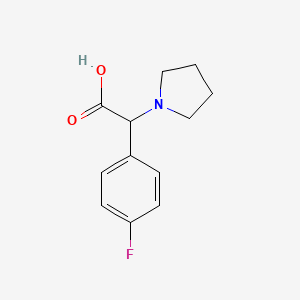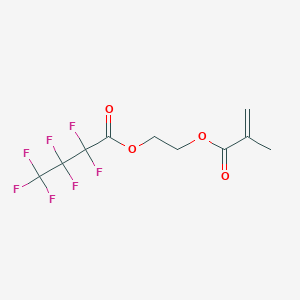
4-(1h-Imidazol-4-yl)-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Imidazol-4-yl)-2-methylphenol is a compound that features both an imidazole ring and a phenol group The imidazole ring is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms, while the phenol group consists of a hydroxyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-4-yl)-2-methylphenol typically involves the formation of the imidazole ring followed by the introduction of the phenol group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a substituted benzaldehyde with glyoxal and ammonia can yield the imidazole ring, which can then be further functionalized to introduce the phenol group.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The exact methods can vary depending on the specific requirements and scale of production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1H-Imidazol-4-yl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Both the imidazole and phenol groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or alkylated imidazole and phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1H-Imidazol-4-yl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(1H-Imidazol-4-yl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Imidazole: A simpler compound with a similar ring structure but without the phenol group.
2-Methylimidazole: Similar to 4-(1H-Imidazol-4-yl)-2-methylphenol but lacks the hydroxyl group.
Phenol: Contains the hydroxyl group but lacks the imidazole ring.
Uniqueness: this compound is unique due to the presence of both the imidazole ring and the phenol group, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its simpler counterparts.
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
4-(1H-imidazol-5-yl)-2-methylphenol |
InChI |
InChI=1S/C10H10N2O/c1-7-4-8(2-3-10(7)13)9-5-11-6-12-9/h2-6,13H,1H3,(H,11,12) |
InChI-Schlüssel |
URZLFLCSVCYESM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CN=CN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12109146.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)
![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)




![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)

![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
